molecular formula C13H17NO2 B12851590 tert-Butyl (2-phenylethylidene)carbamate

tert-Butyl (2-phenylethylidene)carbamate

Cat. No.: B12851590
M. Wt: 219.28 g/mol
InChI Key: GQOMJZLODWDFJS-GXDHUFHOSA-N
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Description

tert-Butyl (2-phenylethylidene)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-phenylethylidene)carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the use of efficient and scalable processes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide offers mild reaction conditions and short reaction times .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-phenylethylidene)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of tert-butyl (2-phenylethylidene)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The compound can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-phenylethylidene)carbamate is unique due to its specific structure, which provides stability and selectivity in chemical reactions. Its ability to act as a protecting group for amines makes it valuable in various synthetic applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl (NE)-N-(2-phenylethylidene)carbamate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/b14-10+

InChI Key

GQOMJZLODWDFJS-GXDHUFHOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/CC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)N=CCC1=CC=CC=C1

Origin of Product

United States

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